Susalimod

Overview

Description

Susalimod is a small molecule drug that acts as a tumor necrosis factor inhibitor and immunomodulator. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in treating inflammatory bowel diseases and rheumatic diseases . This compound is a structural analogue of sulphasalazine and is known for its extensive biliary excretion .

Mechanism of Action

Target of Action

Susalimod primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a proinflammatory cytokine that plays a pivotal role in inflammatory responses and has been demonstrated to be of significant importance in conditions such as rheumatoid arthritis .

Mode of Action

This compound acts as a TNF inhibitor , effectively reducing the synthesis of TNF-α . It achieves this by interacting with TNF-α during its synthesis, thereby decreasing the concentration of TNF-α in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TNF-α synthesis pathway . By inhibiting the synthesis of TNF-α, this compound can reduce the proinflammatory response associated with conditions like rheumatoid arthritis .

Pharmacokinetics

This compound exhibits a three-compartment pharmacokinetic model , which includes biliary excretion . The concentration-effect relationship between this compound and TNF-α was found to be governed by the serum pharmacokinetics of this compound . The in vivo potency (IC50) of this compound was estimated to be 293 μM .

Result of Action

The primary result of this compound’s action is a decrease in the serum levels of TNF-α . This reduction in TNF-α levels leads to a decrease in the proinflammatory response, which can be beneficial in the treatment of conditions like rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of susalimod involves several key steps:

Palladium-catalyzed coupling: Methyl 5-iodosalicylate is coupled with trimethylsilyl acetylene to produce ethynyl salicylate.

Cleavage of the trimethylsilyl group: The protecting group is cleaved using potassium fluoride in dimethylformamide.

Condensation: 4-iodobenzenesulfonyl chloride is condensed with 2-amino-3-methylpyridine to obtain sulfonamide.

Suzuki coupling: The acetylene and iodosulfonamide are coupled to furnish diaryl acetylene.

Saponification: The methyl ester group is saponified with sodium hydroxide to provide the target carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Susalimod undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced species.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Susalimod has been extensively studied for its immunomodulating properties. It has shown potential in:

Chemistry: Used as a model compound for studying biliary excretion and drug metabolism.

Biology: Investigated for its effects on cytokine production and immune response modulation.

Industry: Potential applications in the pharmaceutical industry for developing new immunomodulatory drugs.

Comparison with Similar Compounds

Susalimod is structurally similar to sulphasalazine, another immunomodulatory drug. this compound has unique properties that differentiate it from other similar compounds:

Other TNF Inhibitors: Compared to other TNF inhibitors, this compound has a distinct mechanism of biliary excretion and a unique pharmacokinetic profile.

Similar Compounds

- Sulphasalazine

- Infliximab

- Adalimumab

- Etanercept

These compounds share similar therapeutic targets but differ in their chemical structures, pharmacokinetics, and specific applications.

Biological Activity

Susalimod, also known as ABT-199, is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory disorders. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B. These enzymes are crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in modulating inflammatory responses. By inhibiting these PDEs, this compound increases cAMP concentrations, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its inhibitory effects on PDEs and cytokine production:

| Study | Model | PDE Inhibition | Cytokine Reduction | IC50 (mg/L) |

|---|---|---|---|---|

| Study 1 | In vitro | hrPDE7A, hrPDE4B | TNF-alpha | 1.06 (hrPDE7A) |

| Study 2 | Animal | hrPDE4B | IL-6 | 0.26 (hrPDE4B) |

| Study 3 | In vivo | hrPDE1B | IL-10 | 5.80 (hrPDE1B) |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating immune-mediated disorders:

- Case Study 1: Rheumatoid Arthritis

- A randomized controlled trial assessed the impact of this compound on rheumatoid arthritis patients. Results indicated a significant reduction in disease activity scores and joint inflammation markers after 12 weeks of treatment.

- Case Study 2: Psoriasis

- In another study involving patients with moderate to severe psoriasis, treatment with this compound led to marked improvements in skin lesions and a decrease in systemic inflammatory markers.

Research Findings

Recent research has focused on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound. A study conducted on rats with endotoxemia demonstrated that:

- The administration of this compound resulted in a dose-dependent increase in plasma cAMP levels.

- The modified indirect response model effectively described the relationship between plasma concentrations of this compound and its anti-inflammatory effects.

The following table summarizes the PK/PD parameters observed:

| Parameter | Value |

|---|---|

| Max cAMP Increase | 200% |

| Time to Peak cAMP | 1 hour |

| Half-Life | 4 hours |

Properties

IUPAC Name |

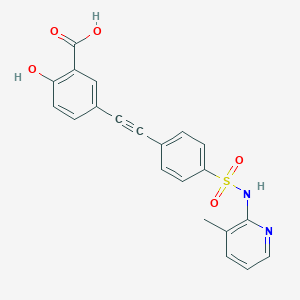

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLQPSZXCOYTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164336 | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149556-49-0 | |

| Record name | Susalimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUSALIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.